(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid
Description
Properties
CAS No. |
309757-04-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
HGFKBSQTLAGTNI-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]1(C(=O)O)N |
Canonical SMILES |
CC1CCCC1(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis
One of the prominent approaches involves cycloaddition reactions, particularly [2+2] or [2+3] cycloadditions, to construct the cyclopentane ring with stereocontrol. For instance, a formal [2+2] cycloaddition of methyl 2-acetamidoacrylate with ketene diethyl acetal has been employed to generate cyclobutane amino acids, which can be further manipulated to obtain the cyclopentane derivatives through ring expansion or rearrangement reactions.
Enzymatic Resolution and Chiral Auxiliary Methods
Enzymatic resolution has been used to obtain enantiomerically pure intermediates, especially for the amino group. Chiral auxiliaries, such as (S)-phenylethylamine, have been employed to induce stereoselectivity during key steps like amination or carboxylation.
| Method | Description | Typical Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Enzymatic Resolution | Kinetic resolution of racemic mixtures | 70-90% | >95% |
| Chiral Auxiliary | Use of chiral auxiliaries in amination steps | 60-75% | >98% |
Cyclization of Precursors via Intramolecular Amination
Another effective route involves the cyclization of acyclic precursors bearing amino and carboxylate functionalities. This often involves the formation of a cyclopentane ring through intramolecular nucleophilic substitution or amination under basic or acidic conditions.
- Intramolecular cyclization under mild conditions yields the target amino acid with stereoselectivity dictated by the starting stereochemistry.
- Yields are generally in the range of 50-70%, with high stereochemical purity when chiral starting materials are used.
Specific Synthesis Example from Literature
A notable synthesis reported involves the following steps:
- Preparation of a key cyclopentane intermediate via stereoselective cycloaddition.
- Functionalization of the ring with amino and carboxyl groups through selective reduction and carboxylation.
- Stereochemical control achieved through chiral catalysts or auxiliaries, ensuring the (1S,2S) configuration.
Optimization Strategies and Challenges
- Reaction Conditions: Temperature, solvent polarity, and catalyst choice significantly influence stereoselectivity and yield.
- Purification: High-performance liquid chromatography (HPLC) and recrystallization are employed to isolate the enantiomerically pure product.
- Stability: The hydrochloride salt form enhances stability and ease of handling.
Summary of Key Research Findings
| Methodology | Advantages | Limitations | Typical Yield | Stereochemical Purity |
|---|---|---|---|---|
| Cycloaddition | High stereocontrol | Multistep | 60-85% | >95% ee |
| Enzymatic resolution | High enantiomeric purity | Limited scalability | 70-90% | >98% ee |
| Intramolecular cyclization | Straightforward | Moderate yields | 50-70% | High stereoselectivity |
Chemical Reactions Analysis
Esterification and Amide Bond Formation
The carboxylic acid and amino groups facilitate classic amino acid reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Esterification | Acid catalysis (e.g., H₂SO₄), alcohol solvent | Methyl/ethyl esters for peptide protection |
| Amide Bond Formation | Coupling agents (e.g., DCC, HOBt), inert solvents | Incorporation into peptides or conjugates |
-
Esterification typically employs methanol or ethanol under acidic conditions to protect the carboxylic acid group during peptide synthesis.
-
Amide bonds form via carbodiimide-based coupling, critical for constructing β-peptides with 12-helical conformations . Stereochemical integrity is preserved under mild conditions (0–25°C) .
Decarboxylation and Ring Modification
Decarboxylation reactions are less common but significant for metabolic studies:
-
Thermal or enzymatic decarboxylation may yield cyclopentane derivatives, though specific pathways remain underexplored.
-
The cyclopentane ring’s strain enhances susceptibility to nucleophilic attack, enabling functionalization (e.g., hydrogenation, halogenation). Modifications at the 4-position improve binding affinity in therapeutic targets .
Stereochemical Influence on Reactivity
The (1S,2S) configuration dictates enantioselective interactions:
-
Enzymatic Selectivity : Serine proteases and PLP-dependent enzymes exhibit stereospecificity toward the compound, as seen in ACC deaminase studies .
-
Synthetic Routes : Asymmetric synthesis using chiral auxiliaries ensures high enantiomeric excess (>95%).
Analytical Characterization
Post-reaction analysis employs:
Scientific Research Applications
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid, also known as 2-amino-2-methylcyclopentanecarboxylic acid or ACPC, is a cyclic amino acid with diverse applications in chemistry, biology, medicine, and industry. Its unique cyclopentane ring structure gives it distinct stereochemical properties and reactivity, making it valuable in synthesizing chiral molecules and other applications requiring specific stereochemical configurations.
Scientific Research Applications
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid has found use in diverse scientific fields:
- Chemistry It serves as a building block in synthesizing complex organic molecules and chiral catalysts.
- Biology It is studied for its potential role in enzyme inhibition and protein-ligand interactions.
- Medicine It has been investigated for potential therapeutic uses, including as a precursor to pharmaceutical compounds.
- Industry It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Chemical Reactions Analysis
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid can undergo several chemical reactions:
- Oxidation Oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction Reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The products of these reactions depend on the specific reagents and conditions; oxidation may yield carboxylic acids, while reduction can produce alcohols or amines, and substitution reactions often form new carbon-carbon or carbon-heteroatom bonds.
Biological Activities
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid exhibits a range of biological activities, making it interesting for medicinal chemistry and biochemistry.
Antifungal Properties Research indicates that derivatives of cyclic β-amino acids, including (1S,2S)-ACPC, have antifungal activity. Cispentacin, a related derivative, inhibits the growth of various Candida species, including Candida albicans and Candida krusei, by interfering with protein synthesis in fungi.
Neuroactive Effects Cyclic amino acids like ACPC have been studied for their neuroactive properties and may influence neurotransmitter systems or exhibit neuroprotective effects. Some β-amino acids have been linked to modulation of GABAergic activity, which can affect mood and anxiety levels.
The biological activity of (1S,2S)-ACPC can be influenced by modifications at various positions on the cyclopentane ring, which is essential in understanding how structural changes affect the compound's efficacy against specific pathogens or its interaction with neural pathways.
Case Studies
Several case studies have explored the application of (1S,2S)-ACPC in therapeutic settings:
Antifungal Treatment A study demonstrated the effectiveness of cispentacin in treating systemic fungal infections in murine models, showing significant survival rates when administered at appropriate dosages.
Neuroprotection Another case study investigated the neuroprotective effects of ACPC derivatives in models of neurodegeneration, with findings suggesting potential benefits in reducing neuronal death and improving cognitive function.
Synthetic Applications Research into synthesizing ACPC derivatives has revealed their utility as building blocks in peptide synthesis, particularly in creating β-peptides with enhanced stability and biological activity.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Stereoisomers and Structural Isomers
- Physical Properties: The hydrochloride salt form (C₅H₁₁NO₂·HCl) enhances solubility in polar solvents . Safety: Requires handling precautions (e.g., avoid skin/eye contact) due to its reactive hydrochloride moiety .
- cis-2-Amino-1-cyclopentanecarboxylic Acid (CAS 37910-65-9): Melting Point: 218–220°C, significantly lower than the 320–322°C (dec.) of its 1-amino-1-cyclopentanecarboxylic acid isomer (CAS 52-52-8) . This disparity highlights how substituent position affects crystal lattice stability. Price: 250 mg of its hydrochloride derivative costs JPY 10,400 (~USD 70), reflecting moderate synthetic complexity .
Substituent Variations
- (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic Acid (CAS 1211582-12-5): Functional Group Impact: The trifluoromethyl group increases lipophilicity (logP ~2.3) and metabolic resistance compared to the methyl group in the target compound . Such modifications are critical in drug design for improving bioavailability.
- The target compound’s methyl group may instead favor hydrophobic interactions in binding pockets.
Cyclic Amino Acid Derivatives with Extended Side Chains
- (1S,2S)c5Phe [(1S,2S)-1-Amino-2-phenylcyclopentanecarboxylic Acid]: Side Chain Effect: The phenyl group introduces aromaticity, enabling π-π stacking interactions absent in the methyl-substituted target compound. This property is leveraged in peptide engineering for enhanced receptor binding .
- (1S,2S)c5Arg [(1S,2S)-1-Amino-2-(guanidinomethyl)cyclopentanecarboxylic Acid]: Charge and Solubility: The guanidinomethyl group adds a cationic charge at physiological pH, improving water solubility and mimicking arginine’s side chain in biological systems .
Physicochemical and Economic Data Table
Biological Activity
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid, commonly known as 2-amino-2-methylcyclopentanecarboxylic acid or ACPC, is a cyclic amino acid that exhibits a range of biological activities. This compound is of particular interest due to its structural properties and potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of (1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid is CHNO. The compound features a cyclopentane ring with an amino group and a carboxylic acid functional group, contributing to its unique reactivity and interaction with biological systems. The stereochemistry of the compound is crucial for its biological activity, as different stereoisomers can exhibit significantly different effects.
Antifungal Properties
Research has indicated that derivatives of cyclic β-amino acids, including (1S,2S)-ACPC, possess antifungal activity. A notable derivative, cispentacin (related to ACPC), has been shown to inhibit the growth of various Candida species, including Candida albicans and Candida krusei. The mechanism of action involves interference with protein synthesis in fungi, which is critical for their growth and survival .
Neuroactive Effects
Cyclic amino acids like ACPC have been studied for their neuroactive properties. Some studies suggest that they may influence neurotransmitter systems or exhibit neuroprotective effects. For instance, certain β-amino acids have been linked to modulation of GABAergic activity, which can affect mood and anxiety levels .
Structure-Activity Relationship (SAR)
The biological activity of (1S,2S)-ACPC can be influenced by modifications at various positions on the cyclopentane ring. Research has focused on synthesizing derivatives with altered functional groups to enhance antifungal potency or to explore neuroactive properties. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Cispentacin | Original structure | Strong antifungal activity |
| PLD-118 | Modified amino group | Inhibits isoleucyl-tRNA synthetase |
| Various derivatives | Altered carboxyl group | Variable antifungal activity |
These modifications are essential in understanding how structural changes affect the compound's efficacy against specific pathogens or its interaction with neural pathways.
Case Studies
Several case studies have explored the application of (1S,2S)-ACPC in therapeutic settings:
- Antifungal Treatment : A study demonstrated the effectiveness of cispentacin in treating systemic fungal infections in murine models. The results showed significant survival rates when administered at appropriate dosages .
- Neuroprotection : Another case study investigated the neuroprotective effects of ACPC derivatives in models of neurodegeneration. The findings suggested potential benefits in reducing neuronal death and improving cognitive function .
- Synthetic Applications : Research into the synthesis of ACPC derivatives has revealed their utility as building blocks in peptide synthesis, particularly in creating β-peptides with enhanced stability and biological activity .
Q & A
Q. What are the critical safety considerations when handling this compound in aqueous or acidic conditions?
- Methodological Answer : The carboxylic acid moiety may react exothermically with strong bases. Use fume hoods and PPE (gloves, goggles) during synthesis. In case of skin contact, rinse immediately with pH 7.4 buffer to avoid irritation. Avoid prolonged exposure to light, as cyclopropane/cyclopentane derivatives can undergo photolytic ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
